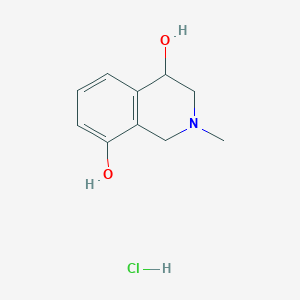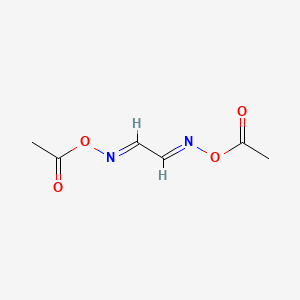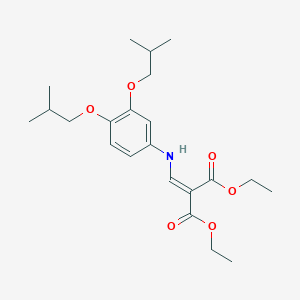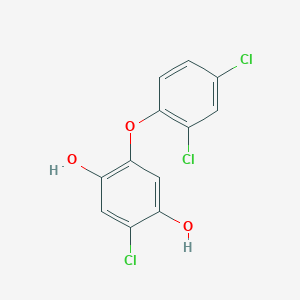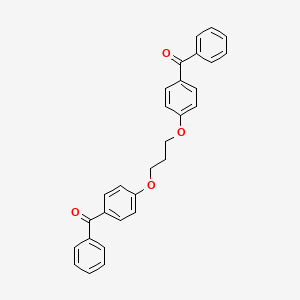
1,3-Bis(4-benzoylphenoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-benzoylphenoxy)propane is an organic compound with the molecular formula C29H24O4 and a molecular weight of 436.49846 g/mol . This compound is characterized by the presence of two benzoylphenoxy groups attached to a propane backbone. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
1,3-Bis(4-benzoylphenoxy)propane can be synthesized from 4-hydroxybenzophenone, a metabolite of benzophenone . The synthetic route involves the reaction of 4-hydroxybenzophenone with 1,3-dibromopropane in the presence of a base such as sodium hydroxide (NaOH). The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
1,3-Bis(4-benzoylphenoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Scientific Research Applications
1,3-Bis(4-benzoylphenoxy)propane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(4-benzoylphenoxy)propane involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may target bacterial cell division proteins, disrupting their function and inhibiting bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and the chemical environment.
Comparison with Similar Compounds
1,3-Bis(4-benzoylphenoxy)propane can be compared with other similar compounds, such as:
1,3-Bis(4-carboxyphenoxy)propane: This compound is used as a building block for polyanhydrides and has applications in drug delivery systems.
1,3-Bis(diphenylphosphino)propane: Commonly used in coordination chemistry and homogeneous catalysis, particularly in palladium chemistry.
1,3-Bis(dimethylamino)-2-propanol: Utilized in various organic synthesis reactions and as a reagent in chemical research.
This compound stands out due to its unique structural properties, which make it suitable for a wide range of applications in different scientific fields.
Properties
Molecular Formula |
C29H24O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[4-[3-(4-benzoylphenoxy)propoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C29H24O4/c30-28(22-8-3-1-4-9-22)24-12-16-26(17-13-24)32-20-7-21-33-27-18-14-25(15-19-27)29(31)23-10-5-2-6-11-23/h1-6,8-19H,7,20-21H2 |
InChI Key |
CHFLWNIERABBFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


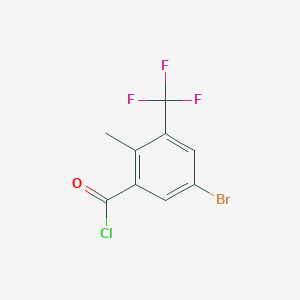
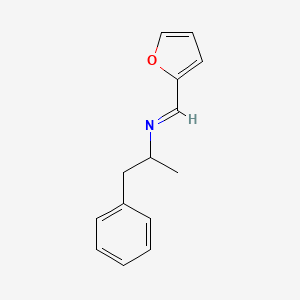

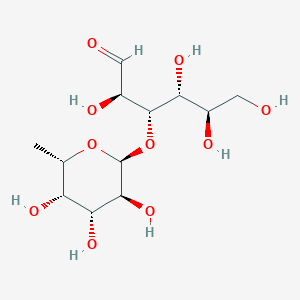
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)
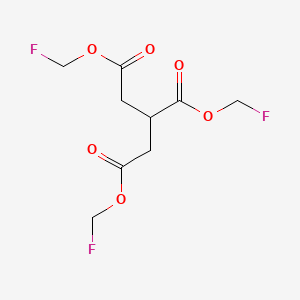
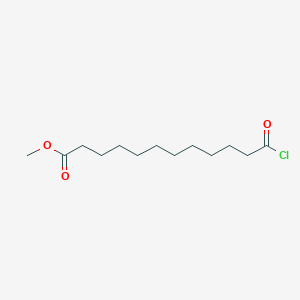
![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)
